3-(Triazol-2-ylmethyl)aniline
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Overview
Description
3-(Triazol-2-ylmethyl)aniline is a compound that features a triazole ring attached to an aniline moiety via a methylene bridge. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, and they are known for their diverse biological activities and applications in various fields . The presence of the triazole ring in this compound imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Triazol-2-ylmethyl)aniline typically involves the cycloaddition reaction between azides and alkynes, known as “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring . The general reaction scheme is as follows:
Preparation of Azide: The azide precursor is synthesized from aniline derivatives through diazotization followed by azidation.
Cycloaddition Reaction: The azide reacts with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Final Product Formation: The resulting triazole is then coupled with an aniline derivative to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-(Triazol-2-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazole N-oxides.
Reduction: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aniline moiety and the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions
Major Products Formed:
Oxidation: Triazole N-oxides.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole and aniline derivatives
Scientific Research Applications
3-(Triazol-2-ylmethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Investigated for its potential as an antimicrobial, anticancer, and antiviral agent.
Industry: Utilized in the development of agrochemicals, dyes, and materials science.
Mechanism of Action
The mechanism of action of 3-(Triazol-2-ylmethyl)aniline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1,2,3-Triazole: A closely related compound with similar biological activities but different substitution patterns.
1,2,4-Triazole: Another isomer with distinct chemical properties and applications.
Uniqueness: 3-(Triazol-2-ylmethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other triazole derivatives .
Properties
Molecular Formula |
C9H10N4 |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3-(triazol-2-ylmethyl)aniline |
InChI |
InChI=1S/C9H10N4/c10-9-3-1-2-8(6-9)7-13-11-4-5-12-13/h1-6H,7,10H2 |
InChI Key |
HXNDOWXVGWVDCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)CN2N=CC=N2 |
Origin of Product |
United States |
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